DL-threo-2-methylisocitrate sodium
Description
Contextualization within Intermediary Metabolism
DL-threo-2-methylisocitrate is a key player in the methylcitrate cycle, a metabolic pathway that processes propionyl-CoA, a product of the breakdown of odd-chain fatty acids and certain amino acids. wikipedia.org The accumulation of propionyl-CoA can be toxic to cells, making the methylcitrate cycle an essential detoxification pathway in many microorganisms. wikipedia.orgresearchgate.net This cycle is analogous in some respects to the well-known citric acid (TCA) cycle and the glyoxylate (B1226380) cycle, sharing some enzymes and intermediates. wikipedia.org
The methylcitrate cycle begins with the condensation of propionyl-CoA and oxaloacetate to form 2-methylcitrate, catalyzed by 2-methylcitrate synthase. wikipedia.orgcam.ac.uk Through a series of reactions involving dehydration and rehydration, 2-methylcitrate is converted to its isomer, 2-methylisocitrate. cam.ac.uk Specifically, 2-methylcitrate is first dehydrated to yield methylaconitate. cam.ac.uk Subsequently, methylaconitate is rehydrated by the enzyme aconitase to form 2-methylisocitrate. cam.ac.uk
The final step of the cycle is the cleavage of 2-methylisocitrate by the enzyme 2-methylisocitrate lyase (MICL), which yields pyruvate (B1213749) and succinate (B1194679). wikipedia.orgwikipedia.org Pyruvate can then be utilized for energy production or biomass formation, while succinate can enter the TCA cycle, thus replenishing its intermediates. wikipedia.org In some bacteria, such as Mycobacterium tuberculosis, the enzyme isocitrate lyase (ICL) exhibits dual functionality, also acting as a methylisocitrate lyase. wikipedia.orgnih.gov
Stereochemical Considerations and Biological Relevance
Stereochemistry plays a pivotal role in the biological activity of molecules, and 2-methylisocitrate is no exception. libretexts.org The "threo" and "erythro" diastereomers of 2-methylisocitrate exist, but only the threo form is biologically active. nih.gov Enzymes of the methylcitrate cycle, particularly 2-methylisocitrate lyase, exhibit a high degree of stereospecificity. nih.gov Research on enzymes from Escherichia coli and Aspergillus nidulans has shown that they exclusively cleave the threo-diastereomer of 2-methylisocitrate, while the erythro-diastereomer is inactive. nih.gov
This stereochemical specificity is a fundamental aspect of enzyme-substrate interactions, where the three-dimensional arrangement of atoms in a molecule dictates its ability to bind to the active site of an enzyme and undergo a chemical reaction. libretexts.orgunimi.it The precise orientation of the hydroxyl and carboxyl groups in threo-2-methylisocitrate allows it to fit correctly into the active site of 2-methylisocitrate lyase, facilitating the cleavage reaction. acs.orgacs.org This specificity ensures the correct metabolic flux through the methylcitrate cycle and prevents the formation of non-productive or inhibitory complexes.
Historical Perspective of Discovery and Initial Characterization
The journey to understanding the role of DL-threo-2-methylisocitrate began with the initial synthesis of 2-methylisocitric acid as a mixture of four isomers in 1886. wikipedia.org However, its biological significance remained unknown for many decades. The methylcitrate cycle, the pathway in which 2-methylisocitrate is a key intermediate, was first discovered in fungi in 1973. wikipedia.org Initially, this metabolic route was believed to be confined to fungal species such as Candida lipolytica and Aspergillus nidulans. wikipedia.org
A significant advancement in the field came in 1976 with the discovery of the enzyme 2-methylisocitrate lyase. wikipedia.org Subsequent research expanded the known distribution of the methylcitrate cycle. In 1999, the pathway was also identified in bacteria, including well-studied organisms like Salmonella enterica and Escherichia coli. wikipedia.org This discovery highlighted the broader importance of this metabolic route in the microbial world. Over the years, extensive research has been conducted to characterize the enzymes of the methylcitrate cycle, including their structure, function, and regulation, providing a deeper understanding of propionate (B1217596) metabolism. nih.govacs.orgmdpi.com
Research Findings on 2-Methylisocitrate Lyase
The enzyme 2-methylisocitrate lyase (MICL) is central to the methylcitrate cycle. Its properties have been studied in various organisms, revealing interesting characteristics.
| Property | Escherichia coli | Aspergillus nidulans | Mycobacterium tuberculosis (ICL1) |
| Enzyme | PrpB | 2-methylisocitrate lyase | Isocitrate Lyase 1 (dual function) |
| Subunit Molecular Mass | ~32 kDa nih.gov | ~66 kDa nih.gov | - |
| Native Structure | Homotetramer nih.gov | Homotetramer nih.gov | - |
| Substrate Specificity | Cleaves threo-2-methylisocitrate nih.gov | Cleaves threo-2-methylisocitrate nih.gov | Dual activity for isocitrate and DL-threo-2-methylisocitrate apexbt.com |
| Km for DL-threo-2-methylisocitrate | - | - | 718 µM medchemexpress.combiocat.combiocat.comxcessbio.com |
| kcat for DL-threo-2-methylisocitrate | - | - | 1.25 s⁻¹ medchemexpress.combiocat.combiocat.comxcessbio.com |
Properties
Molecular Formula |
C14H14Na6O14 |
|---|---|
Molecular Weight |
544.19 |
Origin of Product |
United States |
Role in Central Metabolic Cycles
The Methylcitrate Cycle (MCC)
The methylcitrate cycle (MCC) is a metabolic pathway that processes propionyl-CoA, a product of the breakdown of odd-chain fatty acids and certain amino acids. wikipedia.org This cycle is analogous in some respects to the more widely known tricarboxylic acid (TCA) cycle. nih.gov
The primary function of the methylcitrate cycle is the metabolism and detoxification of propionyl-CoA. wikipedia.orgnih.gov The accumulation of propionyl-CoA can be toxic to cells, and the MCC provides a mechanism to convert it into less harmful, usable substances. wikipedia.orgnih.gov In this pathway, propionyl-CoA is condensed with oxaloacetate to initiate a series of reactions that ultimately yield pyruvate (B1213749) and succinate (B1194679). nih.govnih.gov This process represents an α-oxidation of propionate (B1217596). wikipedia.orgnih.gov
The MCC is essential for the growth of some microorganisms on propionate as the sole carbon source. nih.gov For instance, in Mycobacterium tuberculosis, the MCC is required for propionate metabolism in vitro. nih.gov Deletion of genes encoding key enzymes of this cycle can render organisms unable to grow on propionate. nih.govnih.gov In some cases, the inability to properly metabolize propionyl-CoA through a functional MCC can lead to the accumulation of toxic intermediates, which can be more detrimental than the inability to utilize the carbon source itself. nih.govpnas.orgmicrobiologyresearch.org
The methylcitrate cycle is intricately linked with the tricarboxylic acid (TCA) cycle, sharing both substrates and products. wikipedia.orgnih.gov The MCC begins with oxaloacetate, a key intermediate of the TCA cycle, and one of its final products is succinate, which is also a TCA cycle intermediate. wikipedia.orgnih.gov This succinate can then re-enter the TCA cycle to be converted back into oxaloacetate, thus replenishing the cycle. wikipedia.org
This overlap creates a close regulatory relationship between the two pathways. The intermediates of the MCC, such as 2-methylcitrate and 2-methylisocitrate, have been shown to inhibit enzymes of the TCA cycle. nih.gov For example, (2R,3S)-2-methylisocitrate can act as a competitive inhibitor of NADP-dependent isocitrate dehydrogenase. nih.gov This interplay ensures a balance in carbon flux between the metabolism of two-carbon units (acetyl-CoA) via the TCA cycle and three-carbon units (propionyl-CoA) via the MCC. pnas.org
DL-threo-2-methylisocitrate is a central intermediate in the methylcitrate cycle. wikipedia.org The cycle begins when 2-methylcitrate synthase catalyzes the reaction between propionyl-CoA and oxaloacetate to form 2-methylcitrate. nih.gov This is then converted to 2-methyl-cis-aconitate by a dehydratase, and subsequently hydrated to form 2-methylisocitrate by an aconitase. nih.gov
The final and committing step of the cycle is the cleavage of 2-methylisocitrate. This reaction is catalyzed by the enzyme 2-methylisocitrate lyase (MCL), which breaks down 2-methylisocitrate into pyruvate and succinate. wikipedia.orgnih.govnih.gov This cleavage completes the oxidation of propionate to pyruvate. nih.gov Therefore, the formation and subsequent lysis of 2-methylisocitrate are the defining steps of the methylcitrate cycle.
The Glyoxylate (B1226380) Cycle (GC)
The glyoxylate cycle (GC) is an anaplerotic pathway that allows organisms to utilize two-carbon compounds, such as acetate (B1210297), for growth by bypassing the decarboxylation steps of the TCA cycle. microbiologyresearch.org
A fascinating aspect of the metabolism of 2-methylisocitrate is its relationship with isocitrate lyase (ICL), the key enzyme of the glyoxylate cycle. nih.gov In some organisms, particularly Mycobacterium tuberculosis, the dedicated 2-methylisocitrate lyase (MCL) is absent. nih.govnih.govmicrobiologyresearch.org In these cases, the function of MCL is carried out by isocitrate lyase, which exhibits dual substrate specificity. nih.govnih.govmicrobiologyresearch.orgapexbt.com
This bifunctional enzyme, often referred to as ICL1, can cleave both its traditional substrate, isocitrate (into succinate and glyoxylate), and 2-methylisocitrate (into succinate and pyruvate). nih.govnih.govapexbt.com This dual role makes ICL1 essential for the survival of these organisms on fatty acids, as it is required for both the glyoxylate and methylcitrate cycles. pnas.org The kinetic parameters for the activity of a purified recombinant ICL1 from Mycobacterium tuberculosis on both threo-D(s)L(s)-isocitrate (ICA) and DL-threo-2-methylisocitrate (MICA) have been determined, highlighting the enzyme's ability to process both substrates, albeit with different efficiencies. apexbt.comallgenbio.comcaltagmedsystems.co.ukbiocat.comglpbio.comimmunoportal.comxcessbio.com
| Substrate | Km (μM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) |
|---|---|---|---|
| threo-D(s)L(s)-isocitrate (ICA) | 188 apexbt.comallgenbio.comglpbio.com | 5.24 apexbt.comallgenbio.comglpbio.com | 2.79 x 104apexbt.comglpbio.com |
| DL-threo-2-methylisocitrate (MICA) | 718 apexbt.comallgenbio.comglpbio.com | 1.25 apexbt.comallgenbio.comglpbio.com | 1.74 x 103apexbt.comglpbio.com |
The dual functionality of isocitrate lyase in some organisms directly integrates the metabolism of propionate with that of acetate. The glyoxylate cycle is crucial for the assimilation of acetyl-CoA derived from sources like the beta-oxidation of even-chain fatty acids. microbiologyresearch.org Simultaneously, the methylcitrate cycle is required to process the propionyl-CoA generated from odd-chain fatty acids. microbiologyresearch.org
Because a single enzyme, ICL1, can participate in both pathways, there is a direct molecular link between acetate and propionate assimilation. pnas.orgbiosynth.com This integration is critical for organisms that rely on fatty acids as a primary carbon source, as it allows for the coordinated processing of both even and odd-chain fatty acid breakdown products. pnas.org The lack of this enzyme's methylisocitrate lyase activity can lead to a "dead-end" pathway, causing the sequestration of TCA cycle intermediates and creating metabolic imbalances. pnas.org
Dual Pathway Functionality and Metabolic Crosstalk in Microorganisms
The methylcitrate cycle, with DL-threo-2-methylisocitrate as a central intermediate, exhibits significant interplay with other core metabolic pathways, particularly the glyoxylate cycle and the tricarboxylic acid (TCA) cycle. wikipedia.orgcam.ac.uk This metabolic crosstalk is essential for the survival and adaptation of various microorganisms, especially under conditions where propionate or odd-chain fatty acids are the primary carbon sources.
In many bacteria and fungi, the methylcitrate cycle is the primary route for the detoxification of propionyl-CoA, a potentially toxic metabolite that can accumulate from the breakdown of odd-chain fatty acids and certain amino acids. nih.govnih.gov The conversion of propionyl-CoA to pyruvate and succinate via the methylcitrate cycle prevents this toxicity and allows the organism to utilize these carbon sources for energy and biosynthesis. wikipedia.orgresearchgate.net
A notable example of dual pathway functionality is observed in Mycobacterium tuberculosis, the causative agent of tuberculosis. This bacterium possesses two isocitrate lyase (ICL) isoforms that exhibit bifunctional activity, acting as both isocitrate lyases in the glyoxylate cycle and as 2-methylisocitrate lyases in the methylcitrate cycle. nih.govnih.govnih.gov This dual role is crucial for the bacterium's ability to grow on fatty acids and persist within a host. nih.govnih.gov The absence of a dedicated 2-methylisocitrate lyase in M. tuberculosis highlights the evolutionary adaptation of existing enzymes to fulfill essential metabolic functions. nih.gov
Research in organisms like Escherichia coli, Aspergillus nidulans, and the parasite Toxoplasma gondii has further elucidated the importance of the methylcitrate cycle. wikipedia.orgnih.govnih.gov In T. gondii, the pathway is compartmentalized between the cytosol and the mitochondrion, and while not essential for survival, its absence increases sensitivity to propionic acid. nih.gov In fungi, the impairment of the methylcitrate cycle can lead to the accumulation of toxic intermediates like propionyl-CoA and 2-methylcitrate, which can inhibit other vital enzymes and disrupt cellular metabolism. nih.gov
Enzymatic Interactions and Mechanistic Insights
Interaction with Isocitrate Lyase (ICL) Isoforms
Isocitrate lyase (ICL) is a pivotal enzyme in the glyoxylate (B1226380) shunt, a metabolic pathway that enables organisms to utilize acetate (B1210297) for carbohydrate synthesis. biosynth.com Interestingly, some ICL isoforms also exhibit activity towards DL-threo-2-methylisocitrate, highlighting a metabolic crossover between the glyoxylate and methylcitrate cycles.
Substrate Specificity and Kinetic Parameters (K_m, k_cat)
The ICL1 isoform from Mycobacterium tuberculosis has demonstrated the ability to process both its primary substrate, isocitrate (ICA), and DL-threo-2-methylisocitrate (MICA). medchemexpress.comapexbt.commedchemexpress.comglpbio.comfishersci.atimmunoportal.comglpbio.cominvivochem.cnadooq.com Kinetic studies have revealed differences in the enzyme's affinity and catalytic efficiency for these two substrates.
For purified recombinant ICL1, the Michaelis constant (K_m) for threo-D(s)L(s)-isocitrate was determined to be 188 µM, with a catalytic rate constant (k_cat) of 5.24 s⁻¹. medchemexpress.comglpbio.comxcessbio.com In contrast, the K_m for DL-threo-2-methylisocitrate was approximately four times higher at 718 µM, indicating a lower affinity, and the k_cat was 1.25 s⁻¹. medchemexpress.comglpbio.comxcessbio.com This results in a catalytic efficiency (k_cat/K_m) of 2.79 x 10⁴ M⁻¹s⁻¹ for isocitrate and 1.74 x 10³ M⁻¹s⁻¹ for DL-threo-2-methylisocitrate, demonstrating that ICL1 is more efficient at cleaving its canonical substrate. apexbt.comglpbio.com
The ICL2 isoform from the same organism showed a much higher K_m for MICA, exceeding 15 mM, which was too high to be accurately determined due to solubility limitations of the substrate. apexbt.comglpbio.com
Table 1: Kinetic Parameters of M. tuberculosis ICL1 for Isocitrate and DL-threo-2-methylisocitrate
| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
|---|---|---|---|
| threo-D(s)L(s)-isocitrate (ICA) | 188 medchemexpress.comglpbio.comxcessbio.com | 5.24 medchemexpress.comglpbio.comxcessbio.com | 2.79 x 10⁴ apexbt.comglpbio.com |
| DL-threo-2-methylisocitrate (MICA) | 718 medchemexpress.comglpbio.comxcessbio.com | 1.25 medchemexpress.comglpbio.comxcessbio.com | 1.74 x 10³ apexbt.comglpbio.com |
Mechanistic Analysis of ICL-catalyzed Reactions with DL-threo-2-Methylisocitrate
The catalytic mechanism of ICL involves a retro-aldol cleavage of the C2-C3 bond of its substrate. nih.gov In the case of isocitrate, this reaction yields glyoxylate and succinate (B1194679). nih.gov Enzymatic evidence and crystal structure analysis of M. tuberculosis ICL1 have shown that despite lacking the typical "MCL signature" of three conserved amino acid substitutions found in dedicated methylisocitrate lyases, it can accommodate and cleave DL-threo-2-methylisocitrate. nih.gov The crystal structure of ICL1 with pyruvate (B1213749) and succinate bound reveals that the active site can bind the additional methyl group of DL-threo-2-methylisocitrate without requiring significant structural rearrangements. nih.gov This dual functionality highlights the metabolic flexibility of this enzyme in M. tuberculosis. nih.gov
Inhibitory Effects of DL-threo-2-Methylisocitrate on ICL Activity
While DL-threo-2-methylisocitrate acts as a substrate for ICL1, it is noteworthy that the binding of substrates and inhibitors can influence enzyme activity. For instance, compounds like 3-nitropropionate and 3-bromopyruvate (B3434600) have been shown to inhibit ICL activity. nih.govnih.gov The interaction of DL-threo-2-methylisocitrate with the active site, although resulting in catalysis, occurs with a lower efficiency compared to the natural substrate, isocitrate. apexbt.comglpbio.com This suggests that at high concentrations, it could potentially compete with isocitrate for binding to the active site, thereby acting as a competitive inhibitor of the glyoxylate shunt.
Interaction with Methylisocitrate Lyase (MCL/PrpB)
Methylisocitrate lyase (MCL), also known as PrpB, is the terminal enzyme of the methylcitrate cycle. nih.govnih.gov Its primary function is to cleave 2-methylisocitrate into pyruvate and succinate, which can then enter central metabolic pathways. nih.govwikipedia.org
Substrate Specificity and Kinetic Parameters for MCL-catalyzed Cleavage
MCLs from various organisms, including Escherichia coli and Aspergillus nidulans, have been characterized. nih.gov These enzymes exhibit high specificity for the threo-diastereomer of 2-methylisocitrate, with no measurable activity towards the erythro-diastereomer or isocitrate. nih.gov The PrpB protein from E. coli has a subunit molecular mass of approximately 32 kDa, which is smaller than that of bacterial isocitrate lyases (around 48 kDa). nih.gov In contrast, the MCL from A. nidulans has a larger subunit molecular mass of 66 kDa, similar to the isocitrate lyase from the same organism. nih.gov Both enzymes exist as homotetramers in their native state. nih.gov
Catalytic Mechanism of 2-Methylisocitrate Cleavage by MCL
The catalytic mechanism of MCL is analogous to that of ICL, involving a retro-aldol cleavage. nih.gov The reaction is initiated by the deprotonation of the hydroxyl group at C2, leading to the cleavage of the C2-C3 bond and the formation of pyruvate and succinate. nih.gov A key catalytic residue in this process is a cysteine, which acts as a proton donor. nih.govnih.gov Structural studies of the E. coli MCL have revealed that the enzyme undergoes a conformational change upon substrate binding, where an active site loop closes to sequester the substrate from the solvent. researchgate.net This "gating" mechanism is also observed in other related enzymes like isocitrate lyase. wikipedia.orgresearchgate.net The binding of the substrate and the subsequent closure of the loop position the catalytic residues correctly for the reaction to occur. nih.gov
Interactions with Other Central Metabolic Enzymes
DL-threo-2-methylisocitrate sodium and its isomers exhibit specific and often potent interactions with several key enzymes in central metabolic pathways. These interactions can range from serving as a substrate to acting as a powerful inhibitor, thereby influencing the flow of metabolites through critical cellular processes.
Bovine Heart Aconitase
Mitochondrial aconitase from bovine heart has been shown to interact with the stereoisomers of 2-methylisocitrate. Specifically, the enzyme catalyzes a reversible reaction involving the D-threo isomer of α-methylisocitrate. nih.gov This reaction converts D-threo-α-methylisocitrate to α-methyl-cis-aconitate. nih.gov
Kinetic studies have determined the Michaelis-Menten constant (Km) for D-threo-α-methylisocitrate to be 0.2 mM, and for its dehydration product, α-methyl-cis-aconitate, the Km is 0.05 mM at pH 7.4. nih.gov It is noteworthy that while the enzyme facilitates this interconversion, it does not appear to catalyze the formation of methylcitrate from these substrates. nih.gov Furthermore, when compared to its natural substrate, citrate (B86180), the maximum velocity (Vmax) of the reaction with DL-threo-α-methylisocitrate is approximately five times lower with the bovine heart enzyme. nih.gov In contrast, for the aconitase from rat liver cytosol, the Vmax with citrate is about 1.4 times that with DL-threo-α-methylisocitrate, which has a Km of 0.1 mM with this enzyme. nih.gov
Table 1: Kinetic Parameters of Aconitase with DL-threo-α-methylisocitrate and Related Substrates
| Enzyme Source | Substrate | K_m (mM) | Relative V_max |
| Bovine Heart (Mitochondrial) | D-threo-α-methylisocitrate | 0.2 | 1 |
| Bovine Heart (Mitochondrial) | α-methyl-cis-aconitate | 0.05 | - |
| Bovine Heart (Mitochondrial) | Citrate | - | ~5 |
| Rat Liver (Cytosol) | DL-threo-α-methylisocitrate | 0.1 | 1 |
| Rat Liver (Cytosol) | Citrate | - | ~1.4 |
TPN-linked Isocitrate Dehydrogenase
DL-threo-α-methylisocitrate has been identified as a potent and selective inhibitor of the TPN-linked isocitrate dehydrogenase found in both bovine heart and rat liver. nih.govnih.gov This inhibition is competitive with respect to the enzyme's natural substrate, isocitrate. nih.gov The inhibitory effect is specific to the TPN-dependent enzyme, as no inhibition is observed with the DPN-specific isocitrate dehydrogenase from the same tissues. nih.gov
The threo-isomer of α-methylisocitrate is the active inhibitory compound. nih.gov In the presence of magnesium ions, the inhibition constant (Kis) for DL-α-methylisocitrate with the purified bovine heart enzyme, as well as with cytosolic and mitochondrial extracts from rat liver, falls within the range of 0.1 µM to 0.3 µM. nih.gov This demonstrates a high affinity of the inhibitor for the enzyme, especially when compared to the apparent Km for DL-isocitrate, which is in the range of 14 µM to 20 µM for the same enzyme preparations. nih.gov The isomer of α-methylisocitrate that is formed from α-methyl-cis-aconitate by the action of aconitase has been identified as the D-threo-α-methylisocitrate, which is the species that inhibits the TPN-linked isocitrate dehydrogenase. nih.gov
Table 2: Inhibition of TPN-linked Isocitrate Dehydrogenase by DL-α-methylisocitrate
| Enzyme Preparation | Inhibitor | K_is (µM) | Substrate | Apparent K_m (µM) |
| Purified Bovine Heart Enzyme | DL-α-methylisocitrate | 0.1 - 0.3 | DL-isocitrate | 14 - 20 |
| Rat Liver Cytosol | DL-α-methylisocitrate | 0.1 - 0.3 | DL-isocitrate | 14 - 20 |
| Rat Liver Mitochondrial Extract | DL-α-methylisocitrate | 0.1 - 0.3 | DL-isocitrate | 14 - 20 |
2-Methylcitrate Synthase and 2-Methylcitrate Dehydratase
The metabolism of propionate (B1217596) in many organisms proceeds through the methylcitrate cycle, which involves the enzymes 2-methylcitrate synthase and 2-methylcitrate dehydratase. DL-threo-2-methylisocitrate itself is not a direct substrate for these initial enzymes in the pathway. Instead, it is a downstream product.
The first step in this cycle is catalyzed by 2-methylcitrate synthase (PrpC), which condenses propionyl-CoA with oxaloacetate to form (2S,3S)-2-methylcitrate. uniprot.orgwikipedia.org While this enzyme can also utilize acetyl-CoA to produce citrate, it exhibits a significantly higher affinity for propionyl-CoA. uniprot.org For the enzyme from Escherichia coli, the Km for propionyl-CoA is 37 µM, whereas for acetyl-CoA, it is 101 µM. uniprot.org The Vmax with propionyl-CoA is also higher, at 0.33 µmol/min/mg, compared to 0.11 µmol/min/mg with acetyl-CoA. uniprot.org This substrate specificity ensures the efficient channeling of propionate into the methylcitrate cycle.
The subsequent step is the dehydration of the newly formed 2-methylcitrate to 2-methyl-cis-aconitate, a reaction catalyzed by 2-methylcitrate dehydratase (PrpD). nih.govoup.com Importantly, studies have shown that 2-methylisocitrate is not a substrate for this enzyme. ebi.ac.ukcreative-enzymes.com The role of 2-methylcitrate dehydratase is specific to the dehydration of 2-methylcitrate. The subsequent hydration of 2-methyl-cis-aconitate to form 2-methylisocitrate is carried out by a separate aconitase enzyme. nih.govnih.gov This stepwise enzymatic process ensures the correct stereospecific conversion of propionyl-CoA to pyruvate and succinate, thereby preventing the accumulation of toxic propionate. nih.govwikipedia.org
Table 3: Kinetic Parameters of E. coli 2-Methylcitrate Synthase (PrpC)
| Substrate | K_m (µM) | V_max (µmol/min/mg) |
| Propionyl-CoA | 37 | 0.33 |
| Acetyl-CoA | 101 | 0.11 |
| Oxaloacetate | 5 | - |
Biosynthesis and Catabolic Pathways in Biological Systems
Enzymatic Steps and Precursors in DL-threo-2-Methylisocitrate Biosynthesis
The biosynthesis of DL-threo-2-methylisocitrate occurs through the methylcitrate cycle, which begins with the condensation of two primary precursors: propionyl-CoA and oxaloacetate. wikipedia.org Propionyl-CoA is typically generated from the β-oxidation of odd-chain fatty acids or the catabolism of certain amino acids like valine. nih.govpnas.org Oxaloacetate is an intermediate of the citric acid cycle. wikipedia.org
The synthesis proceeds through a series of enzymatic reactions:
Methylcitrate Synthase (PrpC): This enzyme catalyzes the initial step, a condensation reaction between propionyl-CoA and oxaloacetate to form (2R,3S)-2-hydroxybutane-1,2,3-tricarboxylate, commonly known as 2-methylcitrate. wikipedia.orgnih.gov
Methylcitrate Dehydratase (PrpD/AcnD): 2-methylcitrate is then dehydrated by this enzyme to form 2-methyl-cis-aconitate. nih.govnih.govoup.com In some organisms like Yallowia lipolytica, this enzyme is distinct from the standard aconitase. oup.com
Aconitase (AcnB): The final step in the formation of 2-methylisocitrate is the hydration of 2-methyl-cis-aconitate. nih.govnih.gov This reaction is often catalyzed by the same aconitase enzyme that functions in the citric acid cycle. nih.gov The product is the specific stereoisomer (2R,3S)-2-methylisocitrate, the biologically active form cleaved in the subsequent catabolic step. nih.gov
Table 1: Enzymes in DL-threo-2-Methylisocitrate Biosynthesis
| Enzyme | Gene (E. coli) | Precursor(s) | Product |
|---|---|---|---|
| Methylcitrate Synthase | prpC |
Propionyl-CoA + Oxaloacetate | 2-Methylcitrate |
| Methylcitrate Dehydratase | prpD |
2-Methylcitrate | 2-Methyl-cis-aconitate |
| Aconitase B | acnB |
2-Methyl-cis-aconitate | (2R,3S)-2-Methylisocitrate |
Pathways of Degradation and Metabolic Fate of DL-threo-2-Methylisocitrate
The primary catabolic pathway for DL-threo-2-methylisocitrate is the final step of the methylcitrate cycle. This crucial reaction is catalyzed by a single enzyme.
2-Methylisocitrate Lyase (MCL, PrpB, or MICL): This enzyme cleaves (2R,3S)-2-methylisocitrate into two key metabolic products: pyruvate (B1213749) and succinate (B1194679). nih.govwikipedia.orgnih.gov The enzyme is highly specific for the threo-diastereomer of 2-methylisocitrate. nih.gov In some organisms, such as Mycobacterium tuberculosis, the glyoxylate (B1226380) cycle enzyme isocitrate lyase (ICL) is bifunctional and can also perform this reaction. pnas.orgwikipedia.org
The metabolic fate of the degradation products integrates them directly into central metabolism:
Pyruvate: This molecule can be converted to acetyl-CoA by the pyruvate dehydrogenase complex and enter the citric acid cycle for energy production or be used as a precursor for gluconeogenesis and amino acid synthesis. wikipedia.orgwikipedia.org
Succinate: As a direct intermediate of the citric acid cycle, succinate enters this pathway to be oxidized, contributing to energy generation and the regeneration of oxaloacetate, which can then be used for another round of the methylcitrate cycle. wikipedia.orgwikipedia.org
This pathway serves as an anaplerotic route, replenishing citric acid cycle intermediates, and as a crucial detoxification mechanism by preventing the harmful accumulation of propionyl-CoA. wikipedia.orgpnas.orgnih.gov
Genetic and Biochemical Regulation of Related Enzymatic Activities
The activity of the methylcitrate cycle is tightly regulated at both the genetic and biochemical levels to respond to the availability of propionate (B1217596) and maintain metabolic homeostasis.
Genetic Regulation: In many bacteria, including Escherichia coli and Salmonella enterica, the genes encoding the enzymes of the methylcitrate cycle (prpB, prpC, prpD) are organized into a prp operon. nih.govcam.ac.uk The expression of this operon is induced by propionate. This regulation involves transcription factors such as PrpR, which acts as a transcriptional activator for the prpDC genes in Mycobacterium tuberculosis. cam.ac.ukfrontiersin.orgnih.gov In M. smegmatis, the two-component regulatory system SenX3-RegX3 can enhance the expression of prpR and the prpDBC operon in response to phosphate (B84403) starvation, linking propionate metabolism to nutrient availability. frontiersin.orgnih.gov
Biochemical Regulation: The enzymes of the methylcitrate pathway are also subject to allosteric regulation.
Methylisocitrate Lyase (MICL): This key enzyme is reported to be activated by NAD+ and inhibited noncompetitively by the reduced forms, NADH and NADPH. wikipedia.org
Inhibition of Other Enzymes: The accumulation of (2R,3S)-2-methylisocitrate, which occurs if the methylisocitrate lyase is absent or inhibited, can be toxic to the cell. nih.gov This toxicity is partly due to its action as a potent competitive inhibitor of NADP-dependent isocitrate dehydrogenase (IDH), a critical enzyme in the citric acid cycle and for providing NADPH for reductive biosynthesis. nih.govbiosynth.com In Aspergillus nidulans, the inhibition constant (Ki) of (2R,3S)-2-methylisocitrate for NADP-dependent isocitrate dehydrogenase was found to be 1.55 μM. nih.gov
In some organisms, isocitrate lyase (ICL) can cleave 2-methylisocitrate, but with a lower affinity. The Michaelis constant (Km) of purified ICL1 from M. tuberculosis for DL-threo-2-methylisocitrate was approximately 718 μM, about four times higher than its Km for its primary substrate, isocitrate (188 μM). medchemexpress.comxcessbio.com
Table 2: Biochemical Regulation of Methylcitrate Cycle and Related Enzymes
| Enzyme | Regulator | Effect | Type of Regulation |
|---|---|---|---|
| Methylisocitrate Lyase (MICL) | NAD+ | Activation | Allosteric Activation |
| Methylisocitrate Lyase (MICL) | NADH | Inhibition | Noncompetitive Inhibition |
| Methylisocitrate Lyase (MICL) | NADPH | Inhibition | Noncompetitive Inhibition |
| NADP-dependent Isocitrate Dehydrogenase (IDH) | (2R,3S)-2-Methylisocitrate | Inhibition | Competitive Inhibition |
Significance in Microbial Physiology and Pathogenesis
Role in Bacterial Metabolism and Virulence
The methylcitrate cycle, in which DL-threo-2-methylisocitrate is a central molecule, plays a critical role in the survival and pathogenic potential of numerous bacteria. This pathway allows bacteria to process propionyl-CoA, a toxic metabolite derived from the breakdown of odd-chain fatty acids, cholesterol, and certain amino acids.
Mycobacterium tuberculosis Metabolism and Persistence
Mycobacterium tuberculosis, the causative agent of tuberculosis, relies on the methylcitrate cycle for its metabolic flexibility and persistence within the host. nih.gov During infection, M. tuberculosis is thought to primarily utilize fatty acids and cholesterol from the host as carbon sources. cam.ac.uk The breakdown of odd-chain fatty acids and cholesterol generates propionyl-CoA, which is toxic if it accumulates. cam.ac.ukpnas.org
The bacterium detoxifies propionyl-CoA through the methylcitrate cycle. nih.gov Interestingly, M. tuberculosis lacks a dedicated 2-methylisocitrate lyase (MCL), the final enzyme in the canonical cycle. nih.gov Instead, its two isocitrate lyase (ICL) isoforms, ICL1 and ICL2, exhibit dual functionality, acting as both isocitrate lyases in the glyoxylate (B1226380) cycle and as methylisocitrate lyases in the methylcitrate cycle. nih.govpnas.orgnih.gov This bifunctionality underscores the close relationship between these two metabolic pathways in this organism.
Deletion of the genes encoding methylcitrate synthase (PrpC) and methylcitrate dehydratase (PrpD) prevents M. tuberculosis from growing on propionate (B1217596) as a sole carbon source in vitro and within macrophages. nih.gov While a mutant strain lacking these genes did not show attenuated growth or persistence in a mouse model, the essentiality of the isocitrate lyases for both establishing and maintaining infection highlights the importance of metabolizing both even and odd-chain fatty acids for the bacterium's virulence. nih.govpnas.org The accumulation of 2-methylcitrate can inhibit the gluconeogenic enzyme fructose-1,6-bisphosphatase, further impacting the bacterium's metabolic balance. pnas.org
| Feature | Description |
| Metabolic Context | Utilization of host-derived fatty acids and cholesterol, leading to the production of propionyl-CoA. |
| Key Enzyme Function | Isocitrate lyases (ICL1 and ICL2) act as methylisocitrate lyases, cleaving 2-methylisocitrate. nih.govnih.govwikipedia.org |
| Significance in Persistence | Detoxification of propionyl-CoA is crucial for survival, especially when relying on fatty acid metabolism within the host. nih.govcam.ac.uk |
| Virulence Factor | The methylcitrate cycle is essential for growth in macrophages and for overall virulence, as demonstrated by the attenuation of mutants lacking functional isocitrate lyases. nih.govnih.gov |
Coxiella burnetii Propionate Processing
Coxiella burnetii, the obligate intracellular pathogen responsible for Q fever, utilizes the methylcitrate cycle to process propionate, an intermediate in the breakdown of several amino acids like valine. nih.govresearchgate.net The accumulation of propionate is toxic to most bacteria, making its metabolic processing essential for survival. nih.gov
The final step in the methylcitrate cycle in C. burnetii is catalyzed by the enzyme 2-methylisocitrate lyase (PrpB), which cleaves 2-methylisocitrate into succinate (B1194679) and pyruvate (B1213749). nih.govresearchgate.net Due to its essential role in detoxifying propionate, PrpB has been identified as a promising drug target for developing new therapeutics against C. burnetii. nih.govnih.gov Structural and kinetic analyses of the C. burnetii methylisocitrate lyase have provided insights into its catalytic mechanism, which could aid in the design of specific inhibitors. nih.govnih.gov
| Enzyme | Substrate | Products | Significance |
| 2-methylisocitrate lyase (PrpB) | (2S,3R)-3-hydroxybutane-1,2,3-tricarboxylate (2-methylisocitrate) | Succinate and Pyruvate | Essential for propionate detoxification; potential drug target. nih.govnih.gov |
Salmonella enterica Propionate Oxidation
Salmonella enterica, a major cause of foodborne illness, catabolizes propionate through the 2-methylcitric acid cycle. nih.govnih.gov This pathway is crucial for the bacterium's ability to utilize propionate as a carbon source, which it may encounter in the host's gastrointestinal tract. semanticscholar.org The enzymes for this pathway are encoded by the prpBCDE operon. nih.gov
Studies have shown that blocking the methylcitrate cycle in S. enterica leads to increased sensitivity to propionate. nih.gov This is because in the absence of a functional methylcitrate cycle, propionyl-CoA can be mistakenly used by citrate (B86180) synthase, leading to the formation of 2-methylcitrate. nih.gov This accumulation of 2-methylcitrate is toxic and inhibits cell growth by blocking gluconeogenesis. cam.ac.uk Specifically, 2-methylcitrate has been identified as a potent inhibitor of fructose-1,6-bisphosphatase, a key enzyme in the gluconeogenic pathway. cam.ac.uk
| Strain | Genetic Background | Phenotype with Propionate |
| Wild-type | Functional prpBCDE operon | Growth on propionate. nih.gov |
| prpC mutant | Lacks 2-methylcitrate synthase | Increased sensitivity to propionate; growth inhibition. nih.gov |
| prpC mutant with gltA mutation | Lacks 2-methylcitrate synthase, reduced citrate synthase activity | Resistance to propionate restored. nih.gov |
Pseudomonas aeruginosa Organic Acid Assimilation
Pseudomonas aeruginosa, a metabolically versatile opportunistic pathogen, utilizes the 2-methylcitrate cycle to assimilate organic acids like propionate. nih.govbiorxiv.org This metabolic flexibility allows it to thrive in diverse environments, including the airways of individuals with cystic fibrosis, where propionate can be abundant. nih.govresearchgate.net The genes for the 2-methylcitrate cycle in P. aeruginosa are part of an operon that includes prpC (encoding 2-methylcitrate synthase) and prpB (encoding 2-methylisocitrate lyase). nih.govresearchgate.net
The ability to metabolize propionate via the 2-methylcitrate cycle is not only a nutritional advantage but also a detoxification mechanism. nih.gov Interestingly, research has shown that the 2-methylcitrate synthase (PrpC) in P. aeruginosa can also moonlight for citrate synthase, demonstrating a phenomenon known as "underground metabolism." nih.gov This allows the bacterium to overcome the loss of a crucial enzyme in central metabolism and highlights its remarkable metabolic adaptability. nih.govnih.gov
Desulfurella acetivorans Propionate Utilization
Desulfurella acetivorans is a strictly anaerobic, sulfur-reducing bacterium that presents an interesting case regarding propionate metabolism. frontiersin.org Genomic analysis revealed that D. acetivorans possesses a putative operon encoding the enzymes of the methylcitrate cycle, and the bacterium is capable of growth on propionate. frontiersin.orgnih.gov
However, despite the presence of these genes, experimental evidence from proteomic analysis and studies with ¹³C-labeled propionate suggests that the methylcitrate cycle is not the active pathway for propionate assimilation in this organism under the tested conditions. nih.govresearchgate.net Instead, D. acetivorans appears to utilize the methylmalonyl-CoA pathway for propionate utilization. frontiersin.orgnih.gov This finding underscores the importance of experimental validation of metabolic pathways predicted from genomic data. frontiersin.org The physiological role of the methylcitrate cycle gene cluster in Desulfurella species remains unclear. frontiersin.org
Function in Fungal Development and Pathogenicity
In pathogenic fungi, the methylcitrate cycle is essential for detoxifying propionyl-CoA, which can accumulate to toxic levels during the metabolism of certain carbon sources. nih.govresearchgate.net Impairment of this cycle leads to the buildup of intermediates like propionyl-CoA, 2-methylcitrate, and 2-methylisocitrate, which can inhibit various enzymes and disrupt cellular metabolism. nih.govmdpi.com
| Fungal Process | Impact of Methylcitrate Cycle Disruption | Key Inhibitory Metabolites |
| Mycelial Growth | Inhibition of growth. nih.gov | Propionyl-CoA, 2-methylcitrate, 2-methylisocitrate. mdpi.com |
| Conidiation | Abolished or severely reduced. nih.gov | 2-methylisocitrate. nih.gov |
| Virulence | Reduced pathogenicity. nih.gov | Accumulation of toxic intermediates. nih.gov |
Pyricularia oryzae (Rice Blast Fungus) Development and Virulence
The methylcitrate cycle is indispensable for the development and pathogenicity of Pyricularia oryzae, the fungus that causes the devastating rice blast disease. apsnet.org In P. oryzae, the genes encoding key enzymes of this cycle, 2-methylcitrate synthase (MCS1) and 2-methylisocitrate lyase (MCL1), are upregulated when the fungus is grown on carbon sources that produce propionyl-CoA and also during the formation of the appressorium, a specialized infection structure. apsnet.org
The compound DL-threo-2-methylisocitrate sodium is used as a substrate to measure the activity of 2-methylisocitrate lyase. apsnet.org Studies have shown that the accumulation of intermediates like 2-methylisocitrate can be cytotoxic. apsnet.org Mutants of P. oryzae that lack a functional 2-methylisocitrate lyase (Δmcl1) exhibit increased sensitivity to propionate, suggesting that the buildup of 2-methylisocitrate is more toxic than propionyl-CoA itself. apsnet.org
Furthermore, the integrity of the methylcitrate cycle is linked to the virulence of the fungus. The reduced virulence in mutants is associated with lower appressorium turgor, which is the physical force required to penetrate the plant cuticle and initiate infection. apsnet.org Deletion of both the isocitrate lyase gene (ICL1) from the related glyoxylate cycle and the MCL1 gene nearly eliminates the fungus's virulence on rice, indicating a synergistic role of these pathways in the pathogenicity of P. oryzae. apsnet.org
| Finding | Organism | Significance | Reference |
| Methylcitrate cycle is essential for development and virulence. | Pyricularia oryzae | Required for detoxifying propionyl-CoA and maintaining carbon metabolism. | apsnet.org |
| Deletion of the MCL1 gene reduces appressorium turgor. | Pyricularia oryzae | Impairs the ability of the fungus to penetrate the host plant cuticle. | apsnet.org |
| Accumulation of 2-methylisocitrate is cytotoxic. | Pyricularia oryzae | Mutants lacking 2-methylisocitrate lyase show increased sensitivity to propionate. | apsnet.org |
Aspergillus nidulans Propionate Metabolism
In the filamentous fungus Aspergillus nidulans, propionate metabolism and the role of 2-methylisocitrate have been well-documented. apsnet.org Propionyl-CoA, which is metabolized via the methylcitrate cycle, can inhibit key enzymes such as pyruvate dehydrogenase and ATP citrate lyase. apsnet.org Furthermore, the intermediate 2-methylisocitrate specifically inhibits NADP-dependent isocitrate dehydrogenase. apsnet.org
In mutant strains of A. nidulans where the gene for 2-methylisocitrate lyase (mclA) is deleted, the fungus excretes 2-methylisocitrate into the culture medium when grown in the presence of propionate. apsnet.org This demonstrates the central role of the enzyme in processing this intermediate. The excretion of 2-methylisocitrate can be competitively inhibited by acetate (B1210297), highlighting the interplay between different carbon metabolic pathways. apsnet.org The accumulation of these intermediates underscores the importance of the methylcitrate cycle in preventing toxicity and ensuring normal cell growth. apsnet.org
Trichoderma atroviride Growth and Antagonism
For the biocontrol agent Trichoderma atroviride, the methylcitrate cycle and its intermediate, 2-methylisocitrate, are important for more than just propionate metabolism. The enzyme methylisocitrate lyase (MCL) is required for growth, conidial pigmentation and germination, and tolerance to abiotic stress.
A deletion mutant of the mcl gene in T. atroviride showed reduced antagonistic capabilities against the plant pathogen Botrytis cinerea in a secretion-based assay. This mutant also displayed a diminished ability to colonize the roots of Arabidopsis thaliana, which in turn led to a reduced induction of the plant's systemic resistance to B. cinerea. These findings indicate that the methylcitrate cycle, and by extension the processing of 2-methylisocitrate, is crucial for the growth, development, and biocontrol functions of T. atroviride.
Metabolic Adaptations for Growth on Odd- and Even-Chain Fatty Acids
The methylcitrate cycle is a key metabolic adaptation that allows microorganisms to utilize odd-chain fatty acids as a carbon source. The breakdown of odd-chain fatty acids produces propionyl-CoA, which is then processed through this cycle. nih.gov In Mycobacterium tuberculosis, the causative agent of tuberculosis, the isocitrate lyase (ICL) enzymes are bifunctional and also act as methylisocitrate lyases. This dual activity is essential for the bacterium's growth on both even-chain (via the glyoxylate shunt) and odd-chain fatty acids (via the methylcitrate cycle).
The absence of methylisocitrate lyase activity transforms the methylcitrate cycle into a dead-end pathway. This leads to the sequestration of tricarboxylic acid (TCA) cycle intermediates and the depletion of precursors needed for gluconeogenesis. Therefore, the ability to process 2-methylisocitrate is a critical metabolic function for bacteria like M. tuberculosis to survive on fatty acids, which are a major nutrient source within the host.
Implications for Microbial Survival under Nutrient Stress
The methylcitrate cycle has significant implications for the survival of microbes under various stress conditions, including nutrient starvation. For pathogenic bacteria like M. tuberculosis, the ability to adapt to the nutrient-poor environment within a host is critical for persistence. This bacterium can enter a non-replicative, dormant state by rerouting its metabolic pathways, including those involving fatty acid catabolism.
Advanced Research Methodologies for Studying Dl Threo 2 Methylisocitrate Sodium
Biochemical Assay Development and Optimization
Investigating the enzymes that interact with DL-threo-2-methylisocitrate, primarily 2-methylisocitrate lyase (MCL), necessitates the development of precise and optimized biochemical assays. nih.gov
Spectrophotometric and Fluorescence-based Enzyme Assays
Spectrophotometric assays are commonly employed to measure the activity of 2-methylisocitrate lyase (PrpB). nih.govnih.gov A prevalent method is a coupled enzyme assay where the cleavage of DL-threo-2-methylisocitrate into pyruvate (B1213749) and succinate (B1194679) is monitored. The production of pyruvate is linked to the activity of L-lactate dehydrogenase (L-LDH), which reduces pyruvate to lactate (B86563) while oxidizing NADH to NAD+. nih.gov The corresponding decrease in NADH concentration is measured by the change in absorbance at 340 nm or 365 nm. nih.govnih.gov This continuous assay format allows for real-time monitoring of enzyme activity.
Another spectrophotometric approach involves measuring the formation of a phenylhydrazone derivative of the glyoxylate (B1226380) product when studying the related enzyme, isocitrate lyase, an assay principle that can be adapted for MCL. nih.gov While less common for DL-threo-2-methylisocitrate, fluorescence-based assays can offer higher sensitivity. These assays might involve fluorescently labeled substrates or coupling the enzymatic reaction to a subsequent reaction that produces a fluorescent product, allowing for the detection of lower enzyme concentrations or activities.
Determination of Enzyme Kinetic Parameters (Km, Vmax, Kcat)
Studies have determined these parameters for various isocitrate and methylisocitrate lyases, revealing differences in substrate specificity and efficiency across different organisms. For instance, the isocitrate lyase (ICL1) from Mycobacterium tuberculosis can process both isocitrate and DL-threo-2-methylisocitrate, but with different efficiencies. xcessbio.commedchemexpress.com Similarly, the isocitrate lyase from Aspergillus nidulans shows a significantly higher efficiency with its primary substrate, isocitrate, compared to methylisocitrate. nih.gov
Table 1: Enzyme Kinetic Parameters for DL-threo-2-Methylisocitrate and Related Substrates
| Enzyme | Organism | Substrate | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |
|---|---|---|---|---|---|
| Isocitrate Lyase 1 (ICL1) | Mycobacterium tuberculosis | DL-threo-2-methylisocitrate | 718 xcessbio.com | 1.25 xcessbio.com | 1.74 x 10³ apexbt.com |
| Isocitrate Lyase 1 (ICL1) | Mycobacterium tuberculosis | threo-D(s)L(s)-isocitrate | 188 xcessbio.commedchemexpress.com | 5.24 xcessbio.commedchemexpress.com | 2.79 x 10⁴ apexbt.com |
| 2-Methylisocitrate Lyase (PrpB) | Coxiella burnetii | DL-threo-2-methylisocitrate | 800 ± 100 nih.gov | N/A | N/A |
| Isocitrate Lyase | Aspergillus nidulans | (2R,3S)-2-methylisocitrate | 3330 nih.gov | 1.34 nih.gov | 4.02 x 10² nih.gov |
| Isocitrate Lyase | Aspergillus nidulans | D-isocitrate | 350 nih.gov | 8.63 nih.gov | 2.47 x 10⁴ nih.gov |
This table is interactive. Click on the headers to sort the data.
Structural Biology Approaches
Structural biology provides a three-dimensional view of how enzymes recognize and catalyze the transformation of DL-threo-2-methylisocitrate.
Recombinant Protein Expression, Purification, and Crystallization of Interacting Enzymes
To obtain the large quantities of pure enzyme needed for structural studies, the gene encoding the interacting protein, such as 2-methylisocitrate lyase (MCL), is cloned into an expression vector. mdpi.comnih.gov This vector is then introduced into a host organism, commonly Escherichia coli, which is induced to overproduce the recombinant protein. mdpi.comnih.gov
The enzyme is then purified from the host cell lysate using a series of chromatography techniques. A common first step is affinity chromatography, for example, using a nickel-nitrilotriacetic acid (Ni-NTA) resin for proteins engineered with a polyhistidine-tag. mdpi.com Further purification steps may include ion-exchange and size-exclusion chromatography to achieve a homogenous protein sample. nih.govnih.gov The purified protein, at a high concentration (e.g., 10 mg/mL), is then used for crystallization trials. acs.org Crystallization is typically achieved using vapor diffusion methods, where the protein solution is mixed with a reservoir solution containing precipitants (like polyethylene (B3416737) glycol or ammonium (B1175870) sulfate) and allowed to equilibrate, hopefully forming well-ordered crystals suitable for X-ray diffraction. nih.govacs.org
Co-crystallization and Ligand-Bound Structure Determination
To understand the specifics of the enzyme-substrate interaction, researchers aim to determine the crystal structure of the enzyme with its ligand bound in the active site. This can be achieved by soaking pre-formed enzyme crystals in a solution containing DL-threo-2-methylisocitrate or by co-crystallizing the enzyme in the presence of the ligand. nih.govacs.org For example, the structure of a mutant E. coli 2-methylisocitrate lyase has been solved in complex with its reaction products, pyruvate and succinate, and with an inhibitor, isocitrate. acs.orgnih.gov
These ligand-bound structures, determined through X-ray crystallography, reveal critical details about the enzyme's active site. They show how a "gating loop" often closes over the substrate, shielding the reaction from the solvent. wikipedia.orgnih.govacs.org The structures identify the specific amino acid residues that coordinate with the substrate and the essential Mg²⁺ cofactor, and they explain the enzyme's stereoselectivity and substrate specificity. acs.orgnih.gov This structural information is foundational for proposing detailed catalytic mechanisms and for designing specific inhibitors. nih.govnih.gov
Isotopic Labeling and Metabolomic Analysis
Tracing the path of DL-threo-2-methylisocitrate within a cell and understanding its role in broader metabolic networks is accomplished through isotopic labeling and metabolomics. In these experiments, cells are grown on a medium containing a substrate enriched with a stable isotope, such as carbon-13 (¹³C). nih.govresearchgate.net For instance, cells can be fed [U-¹³C]-propionate, which is a precursor to DL-threo-2-methylisocitrate. nih.gov
Metabolites are then extracted from the cells and analyzed using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.govnih.gov By tracking the incorporation of ¹³C into DL-threo-2-methylisocitrate and its subsequent products (pyruvate and succinate), researchers can quantify the metabolic flux through the methylcitrate cycle. nih.govresearchgate.net This approach has been crucial in demonstrating the essentiality of the methylcitrate cycle for the survival of pathogens like Mycobacterium tuberculosis when grown on fatty acids and for understanding how propionate (B1217596) toxicity is mitigated in various organisms. nih.govnih.gov Metabolomic analysis provides a snapshot of the concentrations of numerous metabolites, revealing the systemic impact of the methylcitrate cycle and its connections to central pathways like the TCA cycle and gluconeogenesis. nih.govresearchgate.net
¹³C-Tracing for Metabolic Pathway Elucidation
Stable isotope tracing, particularly using uniformly ¹³C-labeled ([U-¹³C]) carbon sources, is a powerful technique to elucidate the activity of metabolic pathways. By supplying an organism with a ¹³C-labeled substrate, researchers can track the incorporation of the labeled carbon atoms into downstream metabolites, including DL-threo-2-methylisocitrate.
In studies of Mycobacterium tuberculosis (Mtb), metabolomic tracing has been employed to understand the biochemical consequences of metabolic gene deletions. nih.gov When wild-type Mtb is cultured in a medium containing [U-¹³C] propionate, the ¹³C label is incorporated into intermediates of the methylcitrate cycle. nih.gov Analysis via mass spectrometry reveals the mass shift in molecules like 2-methylcitrate and 2-methylisocitrate, confirming that they are derived from the exogenous propionate. nih.gov
This methodology was critical in demonstrating that in Mtb, the glyoxylate shunt and the methylcitrate cycle are both active when the bacterium metabolizes either glycolytic (like dextrose) or gluconeogenic (like acetate (B1210297) or propionate) carbon sources. nih.gov For example, in an isocitrate lyase (ICL)-deficient Mtb strain, which lacks methylisocitrate lyase activity, a time-dependent accumulation of ¹³C-labeled methyl(iso)citrate was observed when the bacteria were fed [U-¹³C] propionate. nih.gov This accumulation confirms the flow of carbon from propionate into the early stages of the methylcitrate cycle and demonstrates a metabolic block at the methylisocitrate lyase step, directly implicating DL-threo-2-methylisocitrate's precursor in the pathway. nih.gov
Quantitative Analysis of Metabolite Flux and Pool Sizes
Beyond just tracing pathways, it is essential to quantify the concentration of metabolites (pool sizes) and the rate of their conversion (flux) to understand the metabolic state of a cell. The concept of a metabolite pool refers to the reservoir of molecules within a cell upon which enzymes can act. wikipedia.org
Quantitative metabolomic studies have been applied to measure the intrabacterial concentrations of methylcitrate cycle intermediates. In Mtb, metabolite pool sizes are typically measured in nanomoles per milligram (nmol/mg) of dry cell weight. nih.govresearchgate.net These analyses have shown that under specific genetic mutations, such as the deletion of isocitrate lyase (ICL), the pool sizes of certain metabolites change dramatically.
For instance, in ICL-deficient Mtb cultured with propionate, there is a significant accumulation of methylcitrate cycle intermediates. nih.gov The absence of methylisocitrate lyase (MCL) activity leads to the buildup of its substrate, 2-methylisocitrate, which becomes a dead-end product. nih.gov This is accompanied by a depletion of downstream tricarboxylic acid (TCA) cycle intermediates, providing quantitative evidence of how a bottleneck in the methylcitrate cycle impacts central carbon metabolism. nih.gov
Table 1: Example of Metabolite Pool Size Changes in ICL-Deficient Mtb
This table illustrates the changes in the concentration of key metabolites in wild-type (WT) and ICL-deficient (KO) Mycobacterium tuberculosis when cultured with propionate. Data is conceptual and based on findings reported in scientific literature. nih.govresearchgate.net
| Metabolite | Wild-Type (WT) Pool Size (nmol/mg) | ICL-Deficient (KO) Pool Size (nmol/mg) | Fold Change (KO vs. WT) | Pathway |
| 2-Methylisocitrate (2MIC) | Low | High | Significant Increase | Methylcitrate Cycle |
| Succinate | Normal | Low | Decrease | TCA Cycle |
| Pyruvate | Normal | Low | Decrease | Glycolysis / Methylcitrate Cycle |
| Propionyl-CoA | Low | High | Significant Increase | Propionate Metabolism |
Genetic Manipulation and Phenotypic Characterization
Manipulating the genes responsible for the methylcitrate cycle is a fundamental approach to understanding the function of the pathway and its components, including the enzyme that processes DL-threo-2-methylisocitrate.
Gene Deletion (e.g., mcl and mcs knockouts) and Complementation Studies
Creating knockout mutants by deleting specific genes is a cornerstone of functional genomics. In the context of the methylcitrate cycle, key targets for deletion are the genes encoding methylcitrate synthase (mcs or prpC) and 2-methylisocitrate lyase (mcl or prpB). nih.govwikipedia.org
Mycobacterium tuberculosis : In Mtb, the isocitrate lyase (ICL) enzyme is bifunctional, also possessing MCL activity. nih.gov Deleting the genes for ICL1 and ICL2 results in a strain that cannot grow on propionate. nih.gov Similarly, deleting the prpDC operon, which encodes methylcitrate synthase and methylcitrate dehydratase, also abolishes the ability to grow on propionate. nih.gov
Aspergillus nidulans : In this fungus, deleting the mcsA gene, which encodes methylcitrate synthase, leads to specific metabolic defects. nih.gov
Pyricularia oryzae : In the rice blast fungus, deletion of Mcs1 (methylcitrate synthase) and Mcl1 (2-methylisocitrate lyase) has been performed to study their roles. apsnet.org
Complementation studies, where the deleted gene is reintroduced on a plasmid, are used to confirm that the observed phenotype is a direct result of the gene deletion. For example, when the prpDC genes were reintroduced into the ΔprpDC Mtb mutant, the ability to grow on propionate was restored, confirming the genes' essential role in this pathway. nih.gov
Analysis of Growth Phenotypes, Stress Tolerance, and Virulence Factors
The phenotypic consequences of deleting methylcitrate cycle genes reveal the pathway's importance for the organism.
Growth Phenotypes : A common phenotype of mcl or mcs knockout mutants is the inability to utilize propionate or odd-chain fatty acids as a sole carbon source. nih.govapsnet.org In Aspergillus nidulans, mcsA mutants were unable to produce the polyketide toxin sterigmatocystin. nih.gov In Pyricularia oryzae, deletion of MCS1 or MCL1 resulted in slowed mycelial growth and reduced conidiation. apsnet.org
Stress Tolerance and Virulence : The methylcitrate cycle is often linked to pathogenicity. In Mtb, the lack of MCL activity is bactericidal when the bacterium is forced to metabolize fatty acids, converting the cycle into a "dead-end" pathway that depletes essential metabolites and disrupts membrane potential and pH homeostasis. nih.gov In P. oryzae, the Δmcl1 mutant showed significantly reduced virulence on its host plant. apsnet.orgnih.gov Similarly, in the biocontrol fungus Trichoderma atroviride, an mcl deletion mutant showed reduced tolerance to abiotic stress. The accumulation of toxic intermediates like propionyl-CoA or 2-methylisocitrate is thought to be a major reason for these defects. nih.govnih.gov
Table 2: Phenotypic Consequences of Methylcitrate Cycle Gene Deletions
This table summarizes the observed effects of deleting key genes in the methylcitrate cycle in various organisms. nih.govnih.govapsnet.org
| Organism | Gene Deleted | Growth Phenotype | Virulence/Stress Phenotype |
| Mycobacterium tuberculosis | icl1/icl2 (MCL activity) | Inability to grow on/survive propionate. nih.gov | Attenuated virulence; bactericidal effect on fatty acids. nih.gov |
| Aspergillus nidulans | mcsA (MCS) | Defective production of sterigmatocystin. nih.gov | Not explicitly stated as virulence, but loss of a key secondary metabolite. nih.gov |
| Pyricularia oryzae | MCL1 (MCL) | Slowed growth, reduced conidiation. apsnet.org | Reduced virulence on rice. apsnet.org |
| Trichoderma atroviride | mcl (MCL) | Reduced growth on propionate. | Reduced abiotic stress tolerance and antagonistic ability. |
Proteomic and Transcriptomic Analyses of Metabolic Pathway Regulation
To understand how the methylcitrate cycle is regulated, researchers use "omics" approaches. Transcriptomics analyzes the complete set of RNA transcripts, while proteomics analyzes the entire protein complement of a cell. These methods provide a global view of how gene and protein expression changes in response to different conditions or genetic modifications. frontiersin.orgnih.gov
Integrated transcriptomic and proteomic analyses can reveal complex regulatory mechanisms. mdpi.com For instance, a study on Vibrio alginolyticus used these techniques to show that the CsrA protein, a post-transcriptional regulator, influences central carbon metabolism. mdpi.com Such an approach could identify regulators that control the expression of mcl, mcs, and other genes in the pathway in response to the availability of propionate.
Often, the correlation between transcript levels (mRNA) and protein levels is low, which points to the importance of post-transcriptional, translational, or post-translational regulation, such as protein degradation. nih.govfrontiersin.org For example, the level of the Mcl-1 protein (a Bcl-2 family member, distinct from methylisocitrate lyase) is known to be heavily regulated by proteasomal degradation. nih.gov Similar regulatory mechanisms could control the abundance of enzymes in the methylcitrate cycle. By comparing the transcriptome and proteome of a wild-type organism versus an mcl knockout, researchers can identify widespread changes in cellular physiology, revealing how the cell compensates for the metabolic block and providing clues about the pathway's integration with other cellular networks like stress response and virulence factor production. nih.gov
Theoretical Frameworks and Research Applications
Concept of Metabolic "Dead-End" Pathways and Carbon Sequestration
In cellular metabolism, a "dead-end" pathway results in the formation of a metabolic intermediate that cannot be further processed by the cell's enzymatic machinery. This leads to the accumulation of the intermediate, which can have toxic effects. nih.govpnas.org The methylcitrate cycle, a crucial pathway for the metabolism of propionyl-CoA, provides a clear example of this concept. wikipedia.orgmicrobiologyresearch.org Propionyl-CoA is a product of the breakdown of odd-chain fatty acids, cholesterol, and certain amino acids. ontosight.aiapsnet.org If not properly metabolized, its accumulation can be toxic to organisms. researchgate.netcam.ac.uk
The methylcitrate cycle converts propionyl-CoA into pyruvate (B1213749) and succinate (B1194679), which can then enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. wikipedia.orgwikipedia.org The process begins with the condensation of propionyl-CoA and oxaloacetate to form 2-methylcitrate, catalyzed by 2-methylcitrate synthase. nih.govwikipedia.org This is followed by a series of reactions that convert 2-methylcitrate to (2S,3R)-2-methylisocitrate. nih.gov The final step is the cleavage of (2S,3R)-2-methylisocitrate into pyruvate and succinate by the enzyme 2-methylisocitrate lyase (MCL). wikipedia.orgnih.gov
However, if there is a deficiency or absence of MCL, (2S,3R)-2-methylisocitrate accumulates as a "dead-end" metabolite. nih.govpnas.org This accumulation can inhibit other essential enzymes, such as NADP-dependent isocitrate dehydrogenase in the TCA cycle, thereby disrupting cellular metabolism. nih.gov For instance, in Mycobacterium tuberculosis, the absence of isocitrate lyase, which also possesses MCL activity, leads to the accumulation of methylcitrate cycle intermediates and is profoundly attenuating for the bacterium's survival. pnas.org Similarly, in the fungus Aspergillus nidulans, deletion of the gene for MCL results in the inability to grow on propionate (B1217596) and severe growth inhibition on other carbon sources in the presence of propionate, due to the toxic accumulation of (2R,3S)-2-methylisocitrate. nih.gov
The concept of carbon sequestration in this context refers to the "trapping" of carbon in the form of these dead-end metabolites. While not a mechanism for long-term environmental carbon sequestration, the accumulation of (2S,3R)-2-methylisocitrate represents a sequestration of cellular carbon that would otherwise be channeled into energy production or biosynthetic pathways. This internal carbon sequestration can have significant consequences for the organism's growth and survival. nih.govnih.gov
DL-threo-2-Methylisocitrate Sodium as a Biochemical Probe or Tool in Enzyme Studies
This compound serves as a valuable biochemical probe, particularly in the study of enzymes involved in the methylcitrate and glyoxylate (B1226380) cycles. nih.govmedchemexpress.com Its primary use is as a substrate for 2-methylisocitrate lyase (MCL), the enzyme that catalyzes the final step of the methylcitrate cycle. nih.govdrugbank.com Researchers use this compound to assay the activity of MCL from various organisms, including bacteria like Escherichia coli and fungi like Aspergillus nidulans. nih.gov The threo diastereomer is the active substrate, while the erythro form is not. nih.gov
Beyond its role as a substrate, DL-threo-2-methylisocitrate is also used to investigate the substrate specificity and catalytic mechanism of related enzymes. For example, it has been used to test the activity of isocitrate lyase (ICL), a key enzyme of the glyoxylate shunt. microbiologyresearch.orgnih.gov While some ICLs, particularly in organisms like Mycobacterium tuberculosis, exhibit bifunctionality and can cleave 2-methylisocitrate, others are highly specific for their natural substrate, isocitrate. microbiologyresearch.orgwikipedia.org Using DL-threo-2-methylisocitrate allows scientists to distinguish between these enzyme types and understand the evolutionary relationship and functional divergence between MCL and ICL. acs.org
Furthermore, DL-threo-2-methylisocitrate can be used as an inhibitor in studies of other enzymes. For instance, (2R,3S)-2-methylisocitrate has been shown to be a potent competitive inhibitor of NADP-dependent isocitrate dehydrogenase, a critical enzyme in the TCA cycle. nih.gov This inhibitory action highlights the toxic effect of its accumulation in organisms with a dysfunctional methylcitrate cycle. nih.gov The availability of chemically synthesized DL-threo-2-methylisocitrate has been instrumental in characterizing these enzymatic interactions and elucidating the metabolic consequences of their disruption. nih.govnih.govresearchgate.net
Table 1: Applications of this compound in Enzyme Studies
| Application | Enzyme(s) Studied | Organism(s) | Key Findings | Reference(s) |
|---|---|---|---|---|
| Substrate for Activity Assays | 2-Methylisocitrate Lyase (MCL) | Escherichia coli, Aspergillus nidulans, Desulfurella acetivorans | The threo diastereomer is the active substrate for MCL. | nih.govnih.gov |
| Investigation of Substrate Specificity | Isocitrate Lyase (ICL) | Mycobacterium tuberculosis, Aspergillus nidulans | Some ICLs are bifunctional and can cleave 2-methylisocitrate, while others are specific for isocitrate. | microbiologyresearch.orgnih.gov |
| Inhibitor Studies | NADP-dependent Isocitrate Dehydrogenase | Aspergillus nidulans | (2R,3S)-2-methylisocitrate is a potent competitive inhibitor. | nih.gov |
| Mechanistic Studies | 2-Methylisocitrate Lyase | Coxiella burnetii | Used to determine substrate-bound crystal structures to understand the catalytic mechanism. | nih.gov |
Computational Modeling of Metabolic Networks and Flux Analysis
Computational modeling of metabolic networks has become an indispensable tool for understanding the complex interplay of biochemical pathways within a cell. These models, often in the form of genome-scale metabolic reconstructions, allow for the simulation of metabolic fluxes—the rates of turnover of molecules through a metabolic pathway. Elementary flux mode (EFM) analysis is one such technique used to identify all possible steady-state pathways through a metabolic network. nih.gov
The methylcitrate cycle is a prime candidate for such analyses due to its intricate connections with central carbon metabolism, including the TCA cycle and the glyoxylate shunt. wikipedia.orgnih.gov Computational models have been used to investigate the interactions of the methylcitrate cycle with these pathways in various organisms, including the fungus Aspergillus fumigatus. nih.gov By simulating the metabolic network, researchers can predict the consequences of genetic modifications, such as the deletion of genes encoding for specific enzymes. nih.gov
For example, in silico deletion of methylcitrate synthase, the first enzyme in the cycle, can be modeled to understand its impact on the organism's ability to metabolize propionyl-CoA. nih.gov These models can also predict the redistribution of metabolic fluxes when the organism is grown on different carbon sources, such as propionate or a mixture of glucose and propionate. microbiologyresearch.org
The presence and activity of the methylcitrate cycle, and by extension the processing of DL-threo-2-methylisocitrate, are critical parameters in these models. The accumulation of this intermediate in MCL-deficient mutants can be simulated to understand its inhibitory effects on other parts of the metabolic network, providing a systems-level view of the "dead-end" pathway concept. pnas.orgnih.gov
Substrate Mimicry and Enzymatic Catalysis
Substrate mimicry is a phenomenon where a molecule structurally resembles the natural substrate of an enzyme and can bind to the enzyme's active site. This can lead to either catalysis, if the mimic can undergo the enzymatic reaction, or inhibition, if it binds but cannot be converted to product. DL-threo-2-methylisocitrate serves as an excellent example of a substrate mimic, particularly in the context of the evolutionarily related enzymes isocitrate lyase (ICL) and 2-methylisocitrate lyase (MCL). wikipedia.orgacs.org
ICL and MCL catalyze similar chemical reactions: the cleavage of a C-C bond in their respective substrates, isocitrate and 2-methylisocitrate. wikipedia.org The key difference between the two substrates is the presence of a methyl group in 2-methylisocitrate where isocitrate has a hydrogen atom. wikipedia.org This seemingly small difference is often sufficient to confer substrate specificity. However, in some organisms, such as Mycobacterium tuberculosis, the ICL enzyme is bifunctional and can catalyze the cleavage of both isocitrate and 2-methylisocitrate. microbiologyresearch.orgwikipedia.org In this case, 2-methylisocitrate acts as a true substrate for ICL.
In other organisms, the ICL is more specific, and 2-methylisocitrate may act as an inhibitor. For example, crystal structures of a mutant of 2-methylisocitrate lyase have been solved in complex with the inhibitor isocitrate, providing insights into the structural basis of substrate specificity. acs.org These studies reveal that the active site architecture, including the positioning of key amino acid residues and a magnesium ion, determines whether a molecule can bind and be correctly oriented for catalysis. wikipedia.orgacs.org
The catalytic mechanism of MCL involves a retro-aldol cleavage of (2S,3R)-3-hydroxybutane-1,2,3-tricarboxylate (the chemical name for 2-methylisocitrate) into pyruvate and succinate. researchgate.netwikipedia.org Structural and mechanistic studies, aided by the use of DL-threo-2-methylisocitrate, have proposed that the reaction proceeds through a carbanion intermediate. acs.org A catalytic base in the enzyme's active site abstracts a proton, initiating the C-C bond cleavage. researchgate.net The study of how different stereoisomers of 2-methylisocitrate interact with the enzyme has been crucial in elucidating the stereoselectivity of the catalytic process. nih.govacs.org
Table 2: Comparison of Isocitrate Lyase and 2-Methylisocitrate Lyase
| Feature | Isocitrate Lyase (ICL) | 2-Methylisocitrate Lyase (MCL) |
|---|---|---|
| Natural Substrate | Isocitrate | (2S,3R)-2-Methylisocitrate |
| Products | Glyoxylate + Succinate | Pyruvate + Succinate |
| Metabolic Pathway | Glyoxylate Shunt | Methylcitrate Cycle |
| Reaction Type | Retro-aldol cleavage | Retro-aldol cleavage |
| Bifunctionality | Can sometimes cleave 2-methylisocitrate (e.g., in M. tuberculosis) | Generally specific for 2-methylisocitrate |
| Evolutionary Relationship | Homologous enzymes with similar structures | Homologous enzymes with similar structures |
Future Directions in Dl Threo 2 Methylisocitrate Sodium Research
Elucidation of Undiscovered Metabolic Roles and Novel Pathways
Future research is poised to explore the full extent of the metabolic significance of DL-threo-2-methylisocitrate and the methylcitrate cycle. While its function in propionate (B1217596) metabolism is well-established, its integration with other central metabolic pathways, such as the tricarboxylic acid (TCA) cycle and the glyoxylate (B1226380) cycle, presents a rich area for further study. mdpi.comnih.gov Investigations into how these cycles are co-regulated, particularly under different environmental conditions and in various organisms, will be critical.
A key area of interest is the identification of novel pathways that may intersect with or be regulated by intermediates of the methylcitrate cycle. For instance, the accumulation of 2-methylcitrate has been shown to influence sporulation in certain bacteria, suggesting a role for these metabolites beyond simple carbon metabolism. researchgate.net The exploration of such regulatory functions could reveal previously unknown signaling roles for DL-threo-2-methylisocitrate and its precursors. Furthermore, in pathogenic organisms like Mycobacterium tuberculosis, where the methylcitrate cycle is essential for virulence, a deeper understanding of its metabolic connections could unveil novel therapeutic targets. researchgate.netnih.gov
Investigation of Post-Translational Modifications Affecting Enzyme Interactions
The regulation of enzymatic activity through post-translational modifications (PTMs) is a fundamental cellular mechanism. nih.govnih.govyoutube.comyoutube.com While the primary structures of enzymes in the methylcitrate cycle, such as 2-methylisocitrate lyase, are known, the extent to which their function is modulated by PTMs remains largely unexplored. wikipedia.orgnih.gov Future research should focus on identifying and characterizing PTMs—such as phosphorylation, acetylation, and ubiquitination—on these enzymes and elucidating how these modifications impact their catalytic activity, stability, and interactions with other proteins. nih.govyoutube.comyoutube.com
For example, investigating whether the activity of 2-methylisocitrate lyase is regulated by phosphorylation in response to cellular energy status or by acetylation as a feedback mechanism from central metabolism could provide significant insights into the dynamic control of the methylcitrate cycle. nih.govmdpi.com Given that many metabolic enzymes are regulated by such modifications, it is highly probable that the enzymes interacting with DL-threo-2-methylisocitrate are also subject to this intricate regulatory network. nih.govmdpi.com Understanding these PTMs will be crucial for a complete picture of how cells fine-tune propionate metabolism.
Development of Advanced Analytical Techniques for In Situ Quantification
A significant challenge in studying metabolic pathways is the accurate and real-time quantification of intermediates within living cells. While methods for measuring extracellular metabolites are established, the development of advanced analytical techniques for the in situ quantification of DL-threo-2-methylisocitrate is a critical future direction. nih.govamerigoscientific.com Techniques such as liquid chromatography-mass spectrometry (LC-MS) are powerful for metabolomic analysis, but their application to dynamic intracellular measurements requires further refinement to improve sensitivity and spatial resolution. nih.govbiorxiv.orgresearchgate.net
The development of novel biosensors represents a particularly exciting frontier. mdpi.comfrontiersin.orgnih.govacs.orgmdpi.com Genetically encoded fluorescent biosensors, for instance, could be designed to specifically bind to DL-threo-2-methylisocitrate, allowing for real-time visualization of its concentration changes within different cellular compartments. nih.govdtu.dkresearchgate.netyoutube.comresearchgate.net Such tools would be invaluable for studying the kinetics of the methylcitrate cycle and its response to various stimuli with high temporal and spatial resolution, providing a much more dynamic view than is currently possible with bulk extraction methods. nih.govamerigoscientific.com
Exploration of its Role in Broader Ecological and Physiological Contexts
The presence of the methylcitrate cycle in a diverse array of microorganisms suggests its importance in various ecological niches. Future research should aim to understand the role of DL-threo-2-methylisocitrate and its associated pathway in the context of microbial communities and host-pathogen interactions. For example, in the soil microbiome, the ability to metabolize propionate via the methylcitrate cycle could confer a significant competitive advantage.
In the context of infectious diseases, the methylcitrate cycle is a key virulence factor for several pathogens, including Mycobacterium tuberculosis and Pseudomonas aeruginosa. researchgate.netcam.ac.uk A deeper understanding of how these pathogens utilize this pathway during infection, and how the host environment influences its activity, could lead to the development of novel anti-infective strategies. nih.gov For instance, targeting enzymes of the methylcitrate cycle could represent a way to specifically inhibit the growth of pathogens within the host. nih.gov
Rational Design of Biochemical Probes based on its Structure
The detailed structural and mechanistic understanding of the enzymes that bind DL-threo-2-methylisocitrate, particularly 2-methylisocitrate lyase, opens the door for the rational design of novel biochemical probes. wikipedia.orgnih.govnih.gov By leveraging the known three-dimensional structure of the enzyme's active site, it is possible to design and synthesize specific inhibitors or affinity labels. nih.govwikipedia.orgebi.ac.uk
These biochemical probes would be invaluable research tools. Specific inhibitors could be used to pharmacologically perturb the methylcitrate cycle, allowing for a more precise dissection of its physiological roles. Furthermore, probes with reporter tags (e.g., fluorescent or radioactive) could be used to visualize the localization of 2-methylisocitrate lyase within the cell and to identify its interaction partners. The development of such tools will be instrumental in advancing our understanding of this important metabolic pathway.
Q & A
Q. What is the role of DL-threo-2-methylisocitrate sodium in studying isocitrate lyase 1 (ICL1)?
this compound is a substrate for ICL1, a key enzyme in the glyoxylate shunt. Kinetic parameters such as and can be determined using Michaelis-Menten nonlinear least squares fitting. For example, purified recombinant ICL1 exhibits a of 718 µM and of 1.25 s for this compound, compared to 188 µM and 5.24 s for its native substrate, threo-D(s)L(s)-isocitrate (ICA). These differences highlight its utility in probing enzyme specificity and catalytic efficiency .
Q. What precautions are necessary for safe handling and storage of this compound?
The compound should be stored at 2–8°C in sealed containers to prevent degradation. Personal protective equipment (PPE), including NIOSH/MSHA-approved respirators, chemical-resistant gloves, and safety goggles, is mandatory during handling. Avoid inhalation, skin contact, and exposure to strong oxidizers due to potential decomposition into CO or CO. Contaminated waste should be incinerated in chemical furnaces with exhaust systems .
Q. How can structural characterization of this compound be performed?
Structural analysis typically involves nuclear magnetic resonance (NMR) for stereochemical confirmation (e.g., threo configuration) and mass spectrometry (MS) for molecular weight verification (CHNaO, 544.19 g/mol). X-ray crystallography may also resolve its coordination with sodium ions and active-site interactions in enzyme complexes .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported KmK_mKm values for this compound across studies?
Variations in may arise from differences in enzyme purity, assay conditions (e.g., pH, temperature), or substrate preparation. To validate results:
- Standardize buffer systems (e.g., 50 mM HEPES pH 7.5 with 2.5 mM MgCl and 5 mM DTT).
- Use identical enzyme sources (e.g., recombinant ICL1) and substrate concentrations.
- Validate kinetic data with orthogonal methods like isothermal titration calorimetry (ITC) .
Q. What experimental design optimizes enzymatic assays using this compound?
A validated PrpB lyase assay includes:
- Reaction mix : 50 mM HEPES (pH 7.5), 2.5 mM MgCl, 5 mM DTT, 250 µM NADH, and 1.5 µg/L lactate dehydrogenase (LDH).
- Substrate preparation : Resuspend DL-threo-2-methylisocitrate at 50 mM in water and store at -20°C.
- Data collection : Monitor NADH oxidation spectrophotometrically at 340 nm. Pre-incubate plates at 37°C before initiating reactions .
Q. How to address instability of this compound in long-term studies?
Degradation risks require:
- Stability testing : Use HPLC or LC-MS to monitor purity over time under varying temperatures (-80°C, -20°C, 4°C).
- Buffering agents : Include chelators (e.g., EDTA) to mitigate metal-catalyzed decomposition.
- Aliquot storage : Divide stock solutions into single-use aliquots to minimize freeze-thaw cycles .
Q. What strategies validate the environmental impact of this compound in laboratory settings?
While ecotoxicological data are lacking, researchers should:
- Assess biodegradability : Use OECD 301 tests (e.g., closed bottle test) to measure biological oxygen demand (BOD).
- Mitigate contamination : Implement waste segregation and incineration protocols to prevent soil/waterway exposure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
